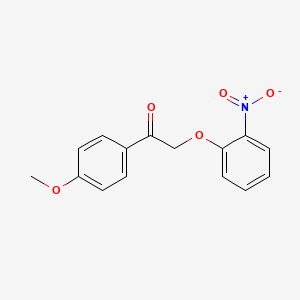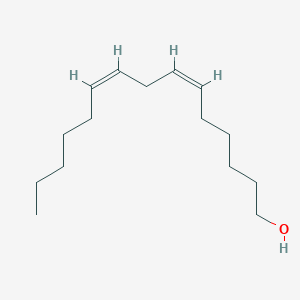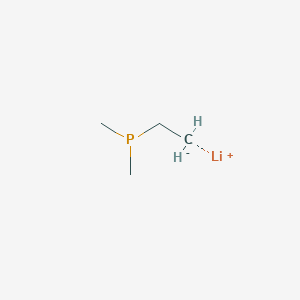
lithium;ethyl(dimethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;ethyl(dimethyl)phosphane is a tertiary phosphine compound characterized by the presence of a lithium atom bonded to an ethyl group and a dimethylphosphane group. Tertiary phosphines are known for their significant role in various chemical reactions, particularly in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl(dimethyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of ethylmagnesium bromide with dimethylchlorophosphine can yield this compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including this compound, often employs large-scale organometallic reactions. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;ethyl(dimethyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Addition: Catalysts like palladium or platinum are employed to facilitate addition reactions.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkyl or acyl phosphines.
Addition: Phosphine adducts with alkenes or alkynes.
Wissenschaftliche Forschungsanwendungen
Lithium;ethyl(dimethyl)phosphane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of lithium;ethyl(dimethyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate various catalytic cycles. The compound’s interaction with molecular targets, such as enzymes or metal ions, often involves the formation of stable complexes that modulate the activity of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;dimethylphosphane: Similar structure but lacks the ethyl group.
Lithium;ethyl(diphenyl)phosphane: Contains phenyl groups instead of methyl groups.
Lithium;ethyl(diethyl)phosphane: Contains ethyl groups instead of methyl groups.
Uniqueness
Lithium;ethyl(dimethyl)phosphane is unique due to its specific combination of ethyl and dimethyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
74952-82-2 |
|---|---|
Molekularformel |
C4H10LiP |
Molekulargewicht |
96.1 g/mol |
IUPAC-Name |
lithium;ethyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H10P.Li/c1-4-5(2)3;/h1,4H2,2-3H3;/q-1;+1 |
InChI-Schlüssel |
XARXMXLGYVNCSF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CP(C)C[CH2-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


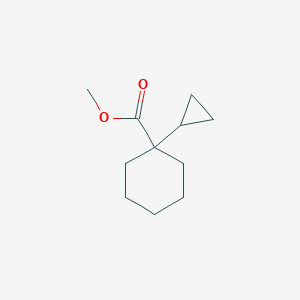
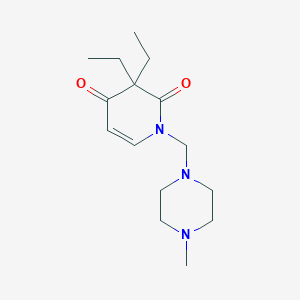


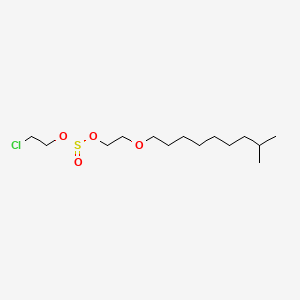
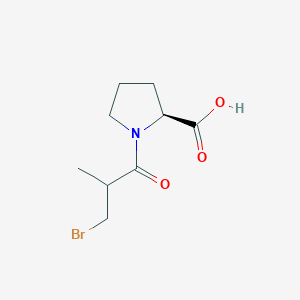
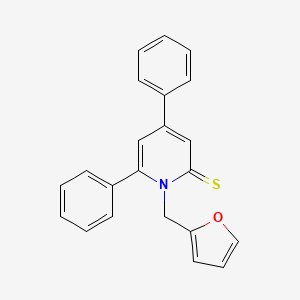

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
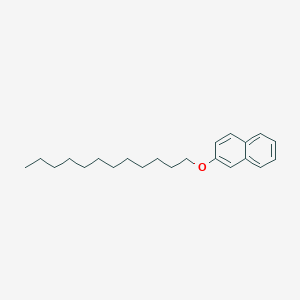

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
